molecular formula C8H8INO2 B1321641 Methyl 3-amino-4-iodobenzoate CAS No. 412947-54-7

Methyl 3-amino-4-iodobenzoate

Cat. No. B1321641
M. Wt: 277.06 g/mol
InChI Key: WJEBNIVVLJEIKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl benzoate derivatives typically involves a series of reactions including esterification, catalytic hydrogenation, amination, and nitration. For example, the synthesis of Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate involves esterification and catalytic hydrogenation followed by acylamination and nitration . Similarly, the synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate is achieved through nitration and reduction, with a focus on optimizing factors such as the ratio of mixed acid and nitration time . These methods could potentially be adapted for the synthesis of Methyl 3-amino-4-iodobenzoate by incorporating an appropriate iodination step.

Molecular Structure Analysis

The molecular structure of methyl benzoate derivatives can be complex, with various functional groups attached to the benzene ring. For instance, Methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate features a tricyclic ring system with an exocyclic carbonyl group and a methyl ester group . The molecular structure is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice.

Chemical Reactions Analysis

Methyl benzoate derivatives can undergo a variety of chemical reactions. The iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones, for example, produces 2-aryl quinazolin-4(3H)-ones, demonstrating the reactivity of the amino group in such compounds . The reactivity of the nitro group is highlighted in the synthesis of Methyl 4-isonicotinamidobenzoate, where the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride leads to the formation of a new amide bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are influenced by their molecular structure. The presence of different substituents such as amino, nitro, or iodine groups can affect properties like melting point, solubility, and reactivity. For example, the synthesis of Methyl 2-amino-5-fluorobenzoate involves optimizing the yield and purity of the compound, with the final product characterized by melting point, IR, NMR, and GC-MS . The hydrogen bonding patterns observed in compounds like Methyl 4-isonicotinamidobenzoate monohydrate also play a significant role in determining the crystal structure and stability of the compound .

Scientific Research Applications

Copper Promoted N-Arylation in Synthesis

Methyl 3-amino-4-iodobenzoate is utilized in copper-promoted N-arylation with boronic acids. This methodology is efficient in synthesizing methyl carbazole-3-carboxylate derivatives, which are significant in the synthesis of naturally occurring carbazole alkaloids like clausine C, clausine H, and others (Rasheed et al., 2014).

Difluoromethylation on Multikilogram Scale

In industrial and research contexts, methyl 3-amino-4-iodobenzoate undergoes difluoromethylation. This process has been demonstrated to be safe and practical on a multikilogram scale, showcasing its viability in large-scale chemical production (Sperry & Sutherland, 2011).

Metabolism and Excretion Studies

Research on methyl 3-amino-4-iodobenzoate includes studying its metabolism and excretion in various species. Such studies provide insights into the metabolic pathways and excretion patterns in different organisms, highlighting species-specific metabolic reactions (Wold, Smith, & Williams, 1973).

Aminocarbonylation Reactions

The compound is used in aminocarbonylation reactions involving iodobenzene and iodoalkenes. These reactions are essential in the synthesis of carboxamides and 2-oxo-carboxamide type derivatives, demonstrating its versatility in organic synthesis (Müller et al., 2005).

In Fischer Esterification Experiments

It is also used in Fischer esterification experiments, an essential reaction in organic chemistry education and research. This highlights its utility as a teaching tool and its relevance in academic settings (Kam, Levonis, & Schweiker, 2020).

Synthesis of Uncommon Sugars

Furthermore, methyl 3-amino-4-iodobenzoate is involved in the synthesis of uncommon sugars like 4-amino-2,3-unsaturated sugars, which are relevant in the study of nucleoside antibiotics (Watanabe, Goody, & Fox, 1970).

Inhibitory Activity Studies

In addition, it is used in the synthesis of 1,2,4-triazole derivatives to study their bioactivity, particularly focusing on diuretic and antidiuretic effects (Kravchenko, 2018).

Sensor Development

Methyl 3-amino-4-iodobenzoate also finds applications in developing fluorescent sensors for metal ion detection, demonstrating its importance in analytical chemistry and bio-imaging (Ye et al., 2014).

Carbonylative Cyclization in Organic Synthesis

It plays a role in palladium-catalysed carbonylation reactions. Depending on substituents, it helps in synthesizing a variety of compounds, showcasing its utility in creating complex organic molecules (Ács et al., 2006).

Crystal Structure Analysis

The compound is essential in crystal structure analysis, providing insights into molecular interactions and packing, which are critical in materials science and pharmaceutical research (Portilla et al., 2007).

Antimicrobial Activity Research

Finally, methyl 3-amino-4-iodobenzoate is employed in synthesizing novel triazoles for antimicrobial screening. This underscores its importance in pharmaceutical research and the development of new antimicrobial agents (Gupta & Mishra, 2017).

Safety And Hazards

“Methyl 3-amino-4-iodobenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 3-amino-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEBNIVVLJEIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616435
Record name Methyl 3-amino-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-iodobenzoate

CAS RN

412947-54-7
Record name Methyl 3-amino-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-iodo-3-nitrobenzoic acid methyl ester (2.0 g, 6.50 mmol) in 25 mL of absolute alcohol and 15 mL of glacial acetic acid was treated with iron powder (3.6 g, 65.0 mmol) and the mixture was heated at 80° C. After 1 hour, the reaction mixture was filtered through a pad of silica, washed with ethanol, and concentrated in vacuo. The residue was diluted with a solution of potassium carbonate and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give 1.6 g of 3-amino-4-iodobenzoic acid methyl ester as a white solid (88% yield).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Amino-4-iodobenzoic acid (13.35 g, 50.8 mmol) was added to MeOH (150 mL) and SOCl2 (4.8 mL, 65.8 mmol, 1.3 equivalent) was added. The mixture was refluxed for 3 h and then volatiles were removed under reduced pressure. The residue was co-evaporated three times with MeOH and dried in vacuo (15.23 g).
Quantity
13.35 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
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Type
reactant
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Quantity
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reactant
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Synthesis routes and methods IV

Procedure details

A mixture of methyl 3-aminobenzoate (5.0 g, 33.1 mmol) and benzyltrimethylammonium iodonium dichloride (11.51 g, 33.1 mmols) in acetic acid (20 mL) was stirred at ambient temperature for 18 h. The mixture was concentrated, then poured into ethyl acetate and extracted with aq. NaOH until washes remained basic. The washes were back-extracted with ethyl acetate and the combined ethyl acetate layers were dried, filtered, and the solvent was removed under reduced pressure. The residue was chromatographed on silica gel using a gradient of 0-40% heptane/ethyl acetate to afford methyl 3-amino-4-iodobenzoate.
Quantity
5 g
Type
reactant
Reaction Step One
Name
benzyltrimethylammonium iodonium dichloride
Quantity
11.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4-iodobenzoate
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Methyl 3-amino-4-iodobenzoate
Reactant of Route 6
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Methyl 3-amino-4-iodobenzoate

Citations

For This Compound
12
Citations
S Maji, S Barman, G Panda - ChemistrySelect, 2023 - Wiley Online Library
… The methyl 3-amino-4-iodobenzoate 2 was planned as a starting material from which key … It was expected that β-keto amide 5 could be synthesized from methyl 3-amino-4-iodobenzoate …
W Wang, M Yang, D Han, Q He… - Advanced Synthesis & …, 2020 - Wiley Online Library
… For example, 2-iodo-5-methoxyaniline gave 31 in 60% yield, and methyl 3-amino-4-iodobenzoate gave 32 in 52% yield. Changing the substituent position in 2-iodoanilines had no …
Number of citations: 9 onlinelibrary.wiley.com
B Ma - 2009 - search.proquest.com
Project I Cinchona alkaloid-derived quaternary ammonium salts have been successfully used as phase-transfer catalysts, particularly in asymmetric alkylations. Our group applied this …
Number of citations: 4 search.proquest.com
J Dash, R Nath Das, N Hegde… - … A European Journal, 2012 - Wiley Online Library
… Using similar methodology (Scheme 1 and Table 1), treatment of methyl 3-amino-4-iodobenzoate (5 b) with 6 a afforded the diester 11, which was subsequently cyclised to give the bis-…
KS HAMMER, MS JONSSON, L KRUGER - ic.gc.ca
A compound of formula (Ia) or (Ib) or a pharmaceutically acceptable salt thereof. The compound is an inhibitor of a histone deacetylase, and as such is useful in terepy, eg in the …
Number of citations: 2 www.ic.gc.ca
C Rether, C Schmuck - 2011 - Wiley Online Library
… 6-(Methoxycarbonyl)-3-methyl-1H-indole-2-carboxylic Acid (7): To a stirred solution of methyl 3-amino-4-iodobenzoate (5; 600 mg, 2.16 mmol) and freshly sublimed DABCO (726 mg, …
T Kliś - Catalysts, 2023 - mdpi.com
… derivatives, only ortho-substituted aniline was formed, however, a mixture of regio-isomers with an almost 1/1 ratio (ortho/para) was obtained when methyl 3-amino-4-iodobenzoate was …
Number of citations: 3 www.mdpi.com
CY He, JW Gu, X Zhang - Tetrahedron Letters, 2017 - Elsevier
… However, a mixture of regio-isomers with almost 1/1 ratio (ortho/para) was obtained when methyl 3-amino-4-iodobenzoate was examined (3q). While, only para-substituted …
Number of citations: 22 www.sciencedirect.com
T Holtum, V Kumar, D Sebena, J Voskuhl, S Schlücker - beilstein-journals.org
… The GCI building block I was synthesized starting from commercially available methyl-3-amino-4-iodobenzoate A following a synthesis strategy inspired and adjusted from previous …
Number of citations: 0 www.beilstein-journals.org
A Varela-Fernández, JA Varela, C Saá - Synthesis, 2012 - thieme-connect.com
… The general Sonogashira cross-coupling procedure 1 was followed using methyl 3-amino-4-iodobenzoate (1.00 g, 3.61 mmol), PdCl 2 (PPh 3 ) 2 (0.025 g, 0.036 mmol), CuI (0.021 g, …
Number of citations: 53 www.thieme-connect.com

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